1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-

Übersicht

Beschreibung

1,1’-Biphenyl, 2,4,4’-trichloro-3’-fluoro- is a halogenated biphenyl compound with the molecular formula C12H6Cl3F. This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the biphenyl structure. It is a derivative of biphenyl, which is a common organic compound consisting of two benzene rings connected by a single bond.

Vorbereitungsmethoden

The synthesis of 1,1’-Biphenyl, 2,4,4’-trichloro-3’-fluoro- typically involves halogenation reactions. One common method is the chlorination of biphenyl followed by fluorination. The reaction conditions often include the use of chlorine gas and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The process may require a catalyst and controlled temperature to achieve the desired substitution pattern.

Industrial production methods for this compound may involve large-scale halogenation processes, where biphenyl is treated with chlorine and fluorine sources under optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1,1’-Biphenyl, 2,4,4’-trichloro-3’-fluoro- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The biphenyl structure can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is characterized by the presence of multiple chlorine and fluorine substituents on the biphenyl structure. This configuration influences its reactivity and interactions with biological systems.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its halogenated nature allows for various substitution reactions that can lead to the creation of more complex molecules.

- Reactivity Studies : Researchers utilize this compound to study reaction mechanisms involving halogenated biphenyls. Its reactivity can be compared with other similar compounds to understand the effects of different substituents on chemical behavior.

Biology

- Biological Activity : Preliminary studies suggest that halogenated biphenyls may exhibit antimicrobial properties. The presence of chlorine and fluorine atoms can enhance the lipophilicity of the molecule, potentially affecting its interaction with biological membranes.

- Toxicological Research : Given its structural similarities to polychlorinated biphenyls (PCBs), this compound is also studied for its potential toxicological effects. Understanding its metabolic pathways can shed light on the environmental impact of similar compounds.

Medicine

- Pharmaceutical Development : The compound's unique structure is being explored for potential pharmaceutical applications. Its derivatives may lead to the development of new therapeutic agents targeting specific diseases.

- Anticancer Research : Some studies focus on evaluating the anticancer properties of halogenated biphenyls. The ability of these compounds to interact with cellular pathways makes them candidates for further investigation in cancer therapy.

Industry

- Material Science : In industrial applications, 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is investigated for use in the development of new materials with specific properties such as thermal stability and chemical resistance.

- Chemical Manufacturing : The compound can be utilized as an intermediate in the synthesis of various chemicals and materials, contributing to advancements in industrial chemistry processes.

Case Study 1: Antimicrobial Properties

Research conducted on halogenated biphenyls demonstrated significant antimicrobial activity against several bacterial strains. The study highlighted how structural modifications influenced efficacy and suggested pathways for developing new antimicrobial agents based on this compound.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the environmental impact of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-. Results indicated potential bioaccumulation risks similar to those observed with PCBs, necessitating further research into safe handling and disposal methods.

Wirkmechanismus

The mechanism of action of 1,1’-Biphenyl, 2,4,4’-trichloro-3’-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

1,1’-Biphenyl, 2,4,4’-trichloro-3’-fluoro- can be compared with other halogenated biphenyls, such as:

1,1’-Biphenyl, 2,4,4’-trichloro-: Lacks the fluorine atom, which may result in different chemical and biological properties.

1,1’-Biphenyl, 2,4,5-trichloro-: Has a different substitution pattern, affecting its reactivity and applications.

1,1’-Biphenyl, 2,3,3’-trichloro-: Another isomer with distinct properties due to the position of the chlorine atoms.

Biologische Aktivität

1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- (CAS No. 863314-89-0) is a chlorinated biphenyl derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of biphenyl derivatives known for their diverse applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure

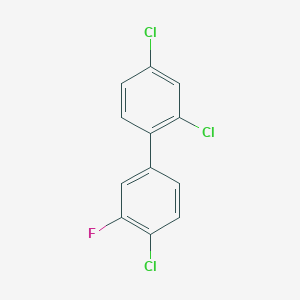

The chemical structure of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- can be represented as follows:

This structure features a biphenyl core with three chlorine atoms and one fluorine atom attached to the aromatic rings.

Biological Activity Overview

Research indicates that 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that chlorinated biphenyls can possess antimicrobial properties. The presence of chlorine atoms may enhance the compound's ability to disrupt microbial cell membranes.

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in various cell lines. The degree of cytotoxicity often correlates with the concentration and exposure time.

- Endocrine Disruption : Some studies suggest that chlorinated biphenyls can act as endocrine disruptors. They may interfere with hormonal signaling pathways, leading to altered physiological responses.

Antimicrobial Properties

A study published in Environmental Science & Technology evaluated the antimicrobial effects of various chlorinated compounds, including 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL .

Cytotoxicity Assays

In vitro cytotoxicity was assessed using the MTT assay across several mammalian cell lines. The compound showed IC50 values ranging from 20 to 50 µM depending on the cell line tested. Notably:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 45 |

These results suggest a moderate level of cytotoxicity that warrants further investigation into the mechanisms involved .

Endocrine Disruption Studies

Research conducted by Zhang et al. (2022) explored the endocrine-disrupting potential of various chlorinated biphenyls. The study found that exposure to 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- resulted in altered expression levels of estrogen receptors in vitro . This indicates potential implications for reproductive health.

The biological activity of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is likely mediated through several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds are known to generate ROS upon metabolic activation, leading to oxidative stress and subsequent cellular damage.

- Hormonal Modulation : By interacting with hormone receptors or mimicking hormonal activity, this compound may disrupt normal endocrine functions.

Eigenschaften

IUPAC Name |

2,4-dichloro-1-(4-chloro-3-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3F/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAUHFXOMQAQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698673 | |

| Record name | 2,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863314-89-0 | |

| Record name | 2,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.